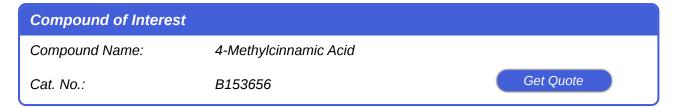


Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylcinnamic acid**, a compound of interest in various research and development fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

• IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid

• Synonyms:p-Methylcinnamic acid, trans-4-Methylcinnamic acid

CAS Number: 1866-39-3

Molecular Formula: C10H10O2

Molecular Weight: 162.19 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methylcinnamic acid** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



2.1.1. ^{1}H NMR (Proton NMR) Data

• Solvent: DMSO-d6

• Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.30	Singlet	-	1H	-СООН
7.57	Doublet	8.1	2H	Ar-H (ortho to acrylic acid)
7.55	Doublet	16.2	1H	=CH-COOH
7.22	Doublet	8.1	2H	Ar-H (meta to acrylic acid)
6.45	Doublet	16.2	1H	Ar-CH=
2.32	Singlet	-	3H	-CH₃

2.1.2. ¹³C NMR (Carbon NMR) Data

• Solvent: DMSO-d6

• Frequency: 75 MHz



Chemical Shift (δ) ppm	Assignment	
167.81	C=O	
144.02	=CH-COOH	
140.20	Ar-C-CH₃	
131.61	Ar-C-CH=	
129.58	Ar-CH (meta to acrylic acid)	
128.22	Ar-CH (ortho to acrylic acid)	
118.18	Ar-CH=	
21.05	-CH₃	

Infrared (IR) Spectroscopy

• Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)	Intensity	Assignment
3100-2500	Broad, Strong	O-H stretch (Carboxylic acid, H-bonded)
1685	Strong	C=O stretch (Carboxylic acid dimer)
1625	Medium	C=C stretch (Alkenyl)
1515	Medium	C=C stretch (Aromatic)
1420	Medium	C-O-H in-plane bend
1300	Medium	C-O stretch
980	Strong	=C-H out-of-plane bend (trans)
820	Strong	C-H out-of-plane bend (p- disubstituted ring)



Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
162	100	[M]+ (Molecular Ion)
147	60	[M - CH ₃] ⁺
117	85	[M - COOH]+
91	45	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of 4-Methylcinnamic acid is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrument: A 300 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to 15 ppm.
 - A relaxation delay of 2 seconds is applied between scans.
 - A total of 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is utilized.



- The spectral width is set to 220 ppm.
- A relaxation delay of 5 seconds is used.
- Approximately 1024 scans are accumulated to achieve adequate signal intensity.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

- Sample Preparation: A small amount of solid 4-Methylcinnamic acid powder is placed directly onto the diamond crystal of the ATR accessory.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a singlereflection ATR accessory.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum Acquisition:
 - The anvil is lowered to ensure firm contact between the sample and the ATR crystal.
 - The spectrum is recorded in the range of 4000-400 cm^{−1}.
 - A total of 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

 Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often derivatized. A common method is silylation:



- Approximately 1 mg of 4-Methylcinnamic acid is dissolved in 100 μL of a suitable solvent (e.g., pyridine).
- 100 μL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA) is added.
- The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection: 1 μL of the derivatized sample is injected in split mode.
 - Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Mode: Full scan.
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the
 peak corresponding to the derivatized 4-Methylcinnamic acid are analyzed. The
 fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Methylcinnamic acid**.



Sample Preparation Solid Sample (4-Methylcinnamic Acid) **Direct Placement** Derivatization Dissolution in **Deuterated Solvent** on ATR Crystal (e.g., Silylation) Data Acquisition NMR Spectrometer FTIR Spectrometer GC-MS System (1H & 13C) with ATR Data Processing **Fourier Transform** Chromatogram & Spectrum **Background Subtraction** Phase & Baseline Correction Extraction Data Analysis & Interpretation Chemical Shift & Vibrational Mode Fragmentation Pattern Coupling Constant Analysis Assignment **Analysis** Comprehensive Spectroscopic Report

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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